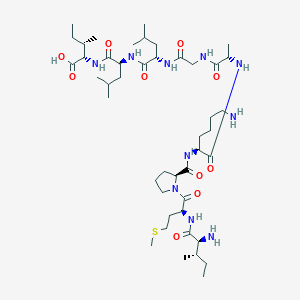
Mage-A3 (195-203)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mage-A3 (195-203) is a peptide derived from the melanoma antigen gene A3 (MAGE-A3). This peptide is recognized by human leukocyte antigen (HLA)-A24 molecules and is known for its high binding affinity to major histocompatibility complex (MHC) molecules . Mage-A3 belongs to the cancer-testis antigen family, which is expressed in various tumors but not in normal tissues, making it a promising target for cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
Mage-A3 (195-203) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the growing chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Mage-A3 (195-203) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .
化学反応の分析
Types of Reactions
Mage-A3 (195-203) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid substitution during peptide synthesis.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Oxidizing Agents: Hydrogen peroxide (H2O2).
Reducing Agents: Dithiothreitol (DTT).
Major Products Formed
The major product formed from these reactions is the Mage-A3 (195-203) peptide itself. Side products may include truncated peptides or peptides with incorrect sequences, which are typically removed during purification .
科学的研究の応用
Mage-A3 (195-203) has several applications in scientific research:
Cancer Immunotherapy: Used as a target for T cell receptor (TCR) engineering to enhance the immune response against tumors.
Diagnostic Marker: Employed in detecting specific immune responses in cancer patients.
Vaccine Development: Investigated as a component of cancer vaccines to stimulate an immune response against tumors.
Basic Research: Utilized in studies to understand the role of cancer-testis antigens in tumor biology.
作用機序
Mage-A3 (195-203) exerts its effects by being presented on the surface of tumor cells by HLA-A24 molecules. This presentation allows cytotoxic T lymphocytes (CTLs) to recognize and target the tumor cells for destruction. The peptide binds to the T cell receptor (TCR) on CTLs, triggering an immune response that leads to the elimination of the tumor cells .
類似化合物との比較
Similar Compounds
Mage-A1 (168-176): Another peptide from the MAGE family with similar immunogenic properties.
Mage-A4 (230-239): Known for its role in cancer immunotherapy.
Mage-C2 (336-344): Another cancer-testis antigen peptide used in immunotherapy research.
Uniqueness
Mage-A3 (195-203) is unique due to its high binding affinity to HLA-A24 molecules and its specific expression in various tumors. This specificity makes it an attractive target for cancer immunotherapy, as it minimizes the risk of targeting normal tissues .
特性
分子式 |
C45H82N10O10S |
|---|---|
分子量 |
955.3 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H82N10O10S/c1-11-27(7)36(47)43(62)52-31(18-21-66-10)44(63)55-20-15-17-34(55)42(61)51-30(16-13-14-19-46)39(58)49-29(9)38(57)48-24-35(56)50-32(22-25(3)4)40(59)53-33(23-26(5)6)41(60)54-37(45(64)65)28(8)12-2/h25-34,36-37H,11-24,46-47H2,1-10H3,(H,48,57)(H,49,58)(H,50,56)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-,34-,36-,37-/m0/s1 |
InChIキー |
OEJFMRDFTZRTQP-BXIWJQILSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
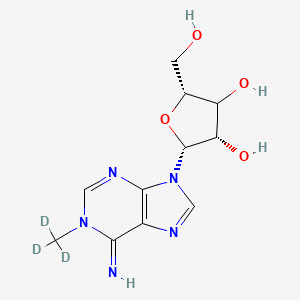

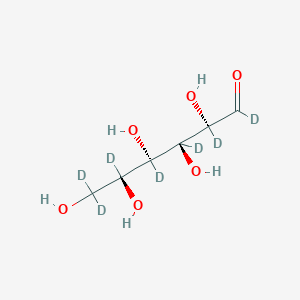
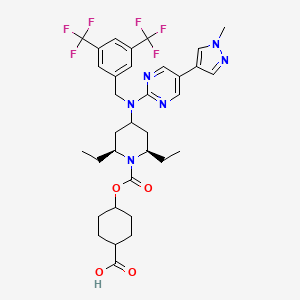


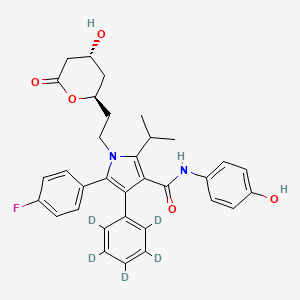

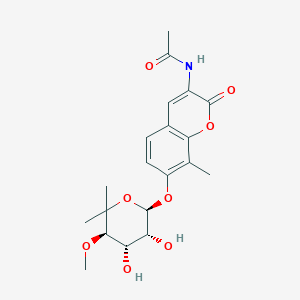
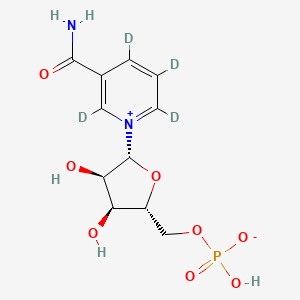
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

